Cas no 64913-16-2 (1,2,3,4-Tetra-O-acetyl-a-L-fucopyranose)

1,2,3,4-Tetra-O-acetyl-a-L-fucopyranose 化学的及び物理的性質
名前と識別子
-
- a-L-Galactopyranose, 6-deoxy-,1,2,3,4-tetraacetate
- 1,2,3,4-Tetra-O-acetyl-a-L-fucopyranose
- 1,2,3,4-Tetra-O-acetyl-α-L-fucopyranose Discontinued. See T279255
- 1,2,3,4-Tetra-o-Acetyl-Alpha-L-Fucopyranose
- 1,2,3,4-Tetra-O-acet
- -<small>L<
- 1,2,3,4-Tetra-O-acetyl-alpha-L-fucopyranoside
- α-L-Fucopyranose 1,2,3,4-Tetraacetate
- 1,2,3,4-Tetra-O-acetyl-6-deoxyhexopyranose
- Tetraacetyl .beta.-l-rhamnose
- (3S,4R,5R,6S)-6-Methyltetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate
- (2S,3S,4R,5R,6S)-6-Methyltetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate
- 1,2,3,4-Tetra-O-acetyl-6-deoxyhexopyranose #
- QZQMGQQOGJIDKJ-UHFFFAOYSA-N
- NSC274254
- NSC119108
- Tetra-O-acetyl-
- A-L(-)fucopyranose
- NSC403477
- 1,2,3,4-Tetra-O-a
- Tetraacetyl beta-l-rhamnose
- T72773
- QZQMGQQOGJIDKJ-CSHNMWLISA-N
- AKOS027327484
- [(2S,3R,4R,5S,6S)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate
- AS-73051
- SCHEMBL7153152
- Discontinued. See T279255
- CS-0187881
- 1,2,3,4-Tetra-O-acetyl-alpha-L-fucopyranose, 95%
- 1,2,3,4-Tetra-O-acetyl-alpha-L(-)-fucose, Tetra-O-acetyl-alpha-L(-)fucopyranose
- (2S,3S,4R,5R,6S)-6-Methyltetrahydro-2H-pyran-2,3,4,5-tetrayltetraacetate
- 1,2,3,4-Tetra-O-acetyl-alpha-L(-)-fucose
- 64913-16-2
- A923735
- 1,2,3,4-Tetra-O-acetyl-?-L-fucopyranose
- 1,2,3,4-tetra-O-acetyl-6-deoxy-alpha-L-galactopyranose
- (2S,3R,4R,5S,6S)-4,5,6-TRIS(ACETYLOXY)-2-METHYLOXAN-3-YL ACETATE
- 1,2,3,4-Tetra-O-acetyl-
- A-L-fucopyranose
-
- MDL: MFCD00069791
- インチ: 1S/C14H20O9/c1-6-11(20-7(2)15)12(21-8(3)16)13(22-9(4)17)14(19-6)23-10(5)18/h6,11-14H,1-5H3
- InChIKey: QZQMGQQOGJIDKJ-UHFFFAOYSA-N
- ほほえんだ: O1C([H])(C([H])(C([H])(C([H])(C1([H])C([H])([H])[H])OC(C([H])([H])[H])=O)OC(C([H])([H])[H])=O)OC(C([H])([H])[H])=O)OC(C([H])([H])[H])=O
計算された属性
- せいみつぶんしりょう: 332.11100
- どういたいしつりょう: 332.11073221g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 9
- 重原子数: 23
- 回転可能化学結合数: 8
- 複雑さ: 487
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 114
じっけんとくせい
- 密度みつど: 1.3±0.1 g/cm3
- ゆうかいてん: 92.0 to 96.0 deg-C
- ふってん: 371.4±42.0 °C at 760 mmHg
- フラッシュポイント: 160.1±27.9 °C
- 屈折率: -120 ° (C=1, CHCl3)
- PSA: 114.43000
- LogP: 0.08940
- じょうきあつ: 0.0±0.8 mmHg at 25°C
1,2,3,4-Tetra-O-acetyl-a-L-fucopyranose セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 1106は吸入により有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分間丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 1086医療アドバイス/看護を求める
- セキュリティの説明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 1106は吸入により有害である可能性がある
- 規制条件コード:Q類(糖、アルカロイド、抗生物質、ホルモン)
- ちょぞうじょうけん:<0°C
1,2,3,4-Tetra-O-acetyl-a-L-fucopyranose 税関データ
- 税関コード:2932999099
- 税関データ:
中国税関番号:
2932999099概要:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
1,2,3,4-Tetra-O-acetyl-a-L-fucopyranose 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB261828-1 g |
1,2,3,4-Tetra-O-acetyl-alpha-L-fucopyranoside; . |
64913-16-2 | 1 g |
€176.70 | 2023-07-20 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T87010-500mg |
(2S,3S,4R,5R,6S)-6-Methyltetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate |
64913-16-2 | 95% | 500mg |
¥878.0 | 2023-09-06 | |
abcr | AB261828-5 g |
1,2,3,4-Tetra-O-acetyl-alpha-L-fucopyranoside; . |
64913-16-2 | 5 g |
€482.60 | 2023-07-20 | ||
Apollo Scientific | BICL4254-5g |
1,2,3,4-Tetra-O-acetyl-alpha-L-fucopyranose |
64913-16-2 | 98% min | 5g |
£731.00 | 2025-02-21 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T866700-1g |
1,2,3,4-Tetra-O-acetyl-α-L-fucopyranose |
64913-16-2 | ≥98% | 1g |
¥599.00 | 2022-10-10 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T2207-1G |
1,2,3,4-Tetra-O-acetyl-α-L-fucopyranose |
64913-16-2 | >98.0%(HPLC) | 1g |
¥700.00 | 2024-04-16 | |
BAI LING WEI Technology Co., Ltd. | 545025-1G |
1,2,3,4-Tetra-O-acetyl-α-L-fucopyranose, 98% |
64913-16-2 | 98% | 1G |
¥ 2191 | 2022-04-26 | |
BAI LING WEI Technology Co., Ltd. | R45SY076669-5g |
1,2,3,4-Tetra-O-acetyl-a-L-fucopyranose |
64913-16-2 | ≥95% | 5g |
¥9171 | 2023-11-24 | |
abcr | AB261828-1g |
1,2,3,4-Tetra-O-acetyl-alpha-L-fucopyranoside; . |
64913-16-2 | 1g |
€176.70 | 2025-02-15 | ||
abcr | AB261828-5g |
1,2,3,4-Tetra-O-acetyl-alpha-L-fucopyranoside; . |
64913-16-2 | 5g |
€482.60 | 2025-02-15 |
1,2,3,4-Tetra-O-acetyl-a-L-fucopyranose 関連文献
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Shachi Mittal Analyst, 2019,144, 2635-2642
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
1,2,3,4-Tetra-O-acetyl-a-L-fucopyranoseに関する追加情報
1,2,3,4-Tetra-O-acetyl-a-L-fucopyranose: A Comprehensive Overview
The compound 1,2,3,4-tetra-O-acetyl-a-L-fucopyranose is a highly specialized molecule that belongs to the family of acetylated sugar derivatives. This compound is derived from a-L-fucopyranose, which is a pyranose form of L-fucose, a hexose sugar with unique biological properties. The addition of four acetyl groups at positions 1, 2, 3, and 4 transforms this simple sugar into a complex molecule with diverse applications in the fields of pharmacology, medicine, and biotechnology.
1,2,3,4-tetra-O-acetyl-a-L-fucopyranose is widely recognized for its role in glycomics research, where it serves as a model compound to study sugar-protein interactions. Its acetylated form provides stability and enhances solubility, making it an ideal candidate for various experimental setups. Recent studies have highlighted the potential of this compound in drug delivery systems due to its ability to shield sugars from enzymatic degradation while maintaining their biological activity.
In the realm of cancer research, derivatives of a-L-fucose have shown promise as anticancer agents. The acetylation pattern of 1,2,3,4-tetra-O-acetyl-a-L-fucopyranose positions it at the forefront of investigations into glycoconjugates for targeted therapy. These compounds are being explored for their ability to interfere with cancer cell glycosylation pathways, thereby inhibiting tumor growth and metastasis.
Another area where this compound has garnered significant attention is in immunology. The unique structure of 1,2,3,4-tetra-O-acetyl-a-L-fucopyranose makes it a valuable tool for studying sugar antigen recognition by immune cells. Recent advancements in glycoengineering have utilized this compound to design synthetic vaccines that mimic natural glycosylated antigens, potentially leading to more effective immunization strategies.
Furthermore, the application of a-L-fucopyranose derivatives extends into biomaterials science. The stability and biocompatibility of 1,2,3,4-tetra-O-acetyl-a-L-fucopyranose make it a candidate for use in hydrogels, nanoparticles, or other advanced drug delivery platforms. These applications are being actively pursued to address challenges in controlled release systems and tissue engineering.
Recent studies have also explored the role of a-L-fucose derivatives in antiviral therapies. The structural modifications introduced by acetylation in 1,2,3,4-tetra-O-acetyl-a-L-fucopyranose could potentially disrupt viral glycosylation processes, offering a novel approach to combating viral infections.
Overall, the compound 1,2,3,4-tetra-O-acetyl-a-L-fucopyranose stands at the intersection of multiple disciplines within the biomedical sciences. Its unique properties make it a versatile tool for advancing research into glycosylation, drug delivery systems, and therapeutic agents. As our understanding of its biological roles continues to evolve, so too do its potential applications in medicine and biotechnology.
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